molecular formula C12H14O4 B1618695 Ethyl 1,3-benzodioxole-5-propionate CAS No. 7116-48-5

Ethyl 1,3-benzodioxole-5-propionate

Cat. No.: B1618695
CAS No.: 7116-48-5
M. Wt: 222.24 g/mol
InChI Key: SHFDGDJEJOHKSV-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzodioxole-5-propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Effects

Research indicates that derivatives of benzodioxole compounds, including ethyl 1,3-benzodioxole-5-propionate, exhibit potential as pharmacological agents. They have been investigated for their effects on the central nervous system (CNS), particularly as muscle relaxants and anticonvulsants. A patent describes a process for synthesizing N-substituted dihydro-2,3-benzodiazepines from these compounds, which are noted for their high enantiomeric purity and yield .

Safety Assessments

Safety assessments conducted on related compounds have shown that they are non-mutagenic and non-clastogenic in various tests, including the Ames test and in vitro micronucleus tests . Such findings support their potential use in pharmaceuticals while ensuring compliance with safety regulations.

Fragrance Industry Applications

This compound serves as an important intermediate in the synthesis of various fragrance materials. It is involved in the production of key fragrance compounds such as Helional®, which is widely used in perfumery due to its pleasant scent profile . The continuous acylation processes developed for its synthesis allow for greater efficiency and scalability in industrial applications.

Environmental Impact and Risk Assessment

The environmental safety assessments of this compound indicate low risk to aquatic environments based on screening-level assessments. The compound has been classified as possibly persistent but not bioaccumulative . This classification is crucial for its acceptance in commercial applications, especially in fragrances where environmental impact is a growing concern.

Synthesis Optimization

A recent study optimized the synthesis of this compound using recyclable heterogeneous catalysts under flow conditions. This method demonstrated improved substrate conversion rates and reduced reaction times compared to traditional batch processes .

Fragrance Development

In another case study involving fragrance development, this compound was successfully incorporated into formulations that enhanced scent longevity and stability while maintaining regulatory compliance regarding safety .

Data Summary Table

Application AreaKey FindingsReferences
PharmaceuticalPotential CNS effects; muscle relaxant properties ,
Fragrance IndustryKey intermediate for Helional®; improved synthesis
Environmental ImpactLow risk to aquatic environments; persistent but not bioaccumulative

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Conditions and Outcomes:

Reaction Type Conditions Products References
Acidic HydrolysisH₂SO₄ (concentrated), reflux3-(1,3-Benzodioxol-5-yl)propanoic acid + ethanol
Basic HydrolysisNaOH (aqueous), heatSodium 3-(1,3-benzodioxol-5-yl)propanoate + ethanol

The hydrolysis rate depends on temperature and catalyst strength. Computational studies suggest that electron-withdrawing effects of the benzodioxole ring slightly stabilize the ester carbonyl, requiring moderate heating (80–100°C) for complete conversion.

Aminolysis and Transesterification

The ester reacts with nucleophiles such as amines or alcohols to form amides or new esters.

Key Reactions:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in anhydrous ethanol under reflux produces substituted amides.

    Ethyl ester+R-NH2R-NH-C(O)-(CH2)2-Benzodioxole+EtOH\text{Ethyl ester} + \text{R-NH}_2 \rightarrow \text{R-NH-C(O)-(CH}_2\text{)}_2\text{-Benzodioxole} + \text{EtOH}

    Yields exceed 75% when using excess amine.

  • Transesterification : Catalyzed by Lewis acids (e.g., ZnCl₂), the ethyl group is replaced by higher alcohols (e.g., isopropyl alcohol) at 60–80°C .

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring directs electrophiles to the para position relative to the oxygen atoms.

Notable Reactions:

Electrophile Conditions Product Selectivity References
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-1,3-benzodioxole propanoate>90% para
Friedel-Crafts AcylationAlCl₃, propionic anhydride, 100°C1-(1,3-Benzodioxol-5-yl)propan-1-one derivative62% selectivity

The electron-rich benzodioxole ring enhances reactivity, but steric hindrance from the propionate side chain reduces acylation efficiency compared to unsubstituted 1,3-benzodioxole .

Reduction Reactions

The ester group can be reduced to a primary alcohol using reagents like LiAlH₄.

Example:

Ethyl esterLiAlH4,THF3(1,3Benzodioxol-5-yl)propan1ol+EtOH\text{Ethyl ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} 3-(1,3-\text{Benzodioxol-5-yl})propan-1-ol + \text{EtOH}

This reaction proceeds quantitatively at room temperature .

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposition occurs above 250°C, releasing CO₂ and forming polycyclic aromatic byproducts .

  • Oxidative Stability : Resists mild oxidants (e.g., KMnO₄ in neutral conditions) but undergoes ring-opening oxidation with strong acids (e.g., CrO₃/H₂SO₄) .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 1,3-benzodioxole-5-propionate, and how can reaction parameters be systematically optimized?

Methodological Answer: Key routes involve condensation of homopropargyl alcohols or propargylation of alkynes under basic conditions. Optimize yield by varying reaction time (6–15 hours), solvent polarity (ethanol vs. DMF), and temperature. Monitor via TLC and characterize intermediates using 1H^{1}\text{H} NMR. For example, refluxing in ethanol with KOH achieved 75% yield in analogous benzoxazole syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR for functional groups, FT-IR for carbonyl (C=O) and benzodioxole (C-O-C) stretches, and GC-MS for purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation, as demonstrated for homopropargyl alcohol analogs .

Q. How should researchers determine physicochemical properties like logP and vapor pressure for this compound?

Methodological Answer: Use reversed-phase HPLC with a C18 column for logP. Calculate vapor pressure via GC retention time correlation or static vapor pressure balance. Validate computational predictions (e.g., EPI Suite) against experimental data. NIST-reported values for similar 1,3-benzodioxoles serve as benchmarks .

Q. What experimental designs assess the hydrolytic stability of this compound under varying pH?

Methodological Answer: Incubate the compound in pH 1–13 buffers at 37°C. Sample aliquots at 0/24/48 hours and quantify degradation via HPLC-UV. Use Arrhenius plots for shelf-life extrapolation. Isolate degradation products via preparative TLC and characterize via MS/MS .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and reactivity of this compound?

Methodological Answer: Optimize geometry at B3LYP/6-311+G(d,p). Calculate HOMO/LUMO orbitals to predict reactive sites. Validate models by comparing theoretical and experimental IR spectra. Simulate transition states for mechanistic insights, as done for propargylated benzodioxoles .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer: Reassess purity via DSC and elemental analysis. Use X-ray crystallography for absolute configuration or 2D NMR (COSY/HSQC) for connectivity. Cross-validate DFT-predicted 13C^{13}\text{C} shifts with experimental values (±3 ppm tolerance) .

Q. How to design comparative studies evaluating bioactivity against structural analogs?

Methodological Answer: Create a congeneric series with varied substituents. Use standardized enzyme inhibition/microbial assays with triplicate measurements. Apply QSAR models correlating logP/molar refractivity with activity. Validate via ANOVA .

Q. What advanced MS techniques identify trace degradation products in environmental matrices?

Methodological Answer: Use LC-QTOF-MS in full-scan mode (m/z 50–1000) with ionization switching. Apply isotopic pattern matching and MS/MS library searches. For non-target screening, use molecular networking based on spectral similarity .

Q. How to reconcile conflicting thermal decomposition pathways in inert vs. oxidative atmospheres?

Methodological Answer: Perform TG-DSC-MS under N₂/O₂. Identify evolved gases via real-time MS. Use fast pyrolysis-GC/MS for intermediates. Apply Flynn-Wall-Ozawa kinetic analysis and cross-reference with DFT-computed bond energies .

Q. What methodologies enable chiral resolution and absolute configuration determination?

Methodological Answer: Use chiral HPLC (e.g., Chiralpak IA) with hexane/ethanol. For absolute configuration, synthesize diastereomers with (R)-Mosher’s acid and analyze via 19F^{19}\text{F} NMR. Solve crystal structures using Cu Kα radiation .

Properties

CAS No.

7116-48-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C12H14O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3

InChI Key

SHFDGDJEJOHKSV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1)OCO2

Key on ui other cas no.

7116-48-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 50 g of 3,4-methylenedioxy cinnamic acid was dissolved in 500 ml of ethanol. To the mixture, 5 g of 5% Pd/C catalyst was added. The reaction system was replaced with hydrogen gas and stirred at 25° C. for 6 hours. After completion of the reaction, the Pd/C catalyst was removed by filtration. The resultant ethanol solution was cooled to 5° C. and 37.1 g of thionyl chloride was added dropwise for one hour. After completion of the dropwise addition, the ethanol solution was stirred for a further 3 hours with keeping the inner temperature at 5° C. After completion of the reaction, a solvent was distilled off under reduced pressure to obtain 54.7 g of an orange concentrate. A part of the concentrate was taken and analyzed by high performance column chromatography (HPLC) (column: LiChrosphere 100 PR-8(E), 250 mm×4.0 mm I.D., manufactured by Merck Ltd., mobile phase: an aqueous solution of phosphate/potassium dihydrogenphosphate: acetonitrile=1:1, flow rate: 1 ml/minute, detection wavelength: 210 nm, column temperature: 30° C.). As a result, it was observed that 49.8 g of the titled compound was obtained.
Quantity
50 g
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reactant
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500 mL
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solvent
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reactant
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phosphate potassium dihydrogenphosphate
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0 (± 1) mol
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reactant
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5 g
Type
catalyst
Reaction Step Five

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